N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide
Overview
Description
N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide, also known as JNJ-47965567, is a small molecule inhibitor that has been developed for the treatment of various diseases. This compound has gained attention in the scientific community due to its potential therapeutic applications.
Scientific Research Applications
TNF-α Production Inhibition
A study on N-pyridinyl(methyl)fluorobenzamides, including compounds related to N-[(2,5-dimethylphenyl)(3-pyridinyl)methyl]-2-fluorobenzamide, highlighted their role as inhibitors of TNF-α production. Although less active compared to corresponding phthalimides, certain derivatives exhibited significant activity, indicating their potential in anti-inflammatory applications (Collin et al., 1999).
Spin-Spin Couplings Analysis
Research into 2-fluorobenzamide and its derivatives, including N-methyl variants, has revealed insights into spin-spin couplings between the aromatic fluorine and the nitrogen and carbon of the amide group. This highlights its utility in exploring intramolecular interactions and the impact of hydrogen bonding on molecular dynamics (Rae et al., 1993).
Polymeric Material Development
The synthesis and characterization of new polyamides, polyimides, and poly(amide-imide)s containing a triphenylamine group have been explored using derivatives of fluorobenzamide. These studies contribute to the development of high-performance materials with potential applications in electronics and photonics (Liaw et al., 2002).
Catalysis and Fluorination Processes
Investigations into the iron-catalyzed, fluoroamide-directed C-H fluorination have demonstrated the compound's role in facilitating chemoselective fluorine transfer. This research is pivotal for the development of novel methodologies in synthetic chemistry, offering an environmentally friendly alternative to traditional fluorination strategies (Groendyke et al., 2016).
Luminescence Sensing
Research into dimethylphenyl imidazole dicarboxylate-based lanthanide metal-organic frameworks has unveiled their potential in luminescence sensing, particularly for detecting benzaldehyde. This opens up avenues for developing sensitive and selective sensors for environmental monitoring and analytical applications (Shi et al., 2015).
properties
IUPAC Name |
N-[(2,5-dimethylphenyl)-pyridin-3-ylmethyl]-2-fluorobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN2O/c1-14-9-10-15(2)18(12-14)20(16-6-5-11-23-13-16)24-21(25)17-7-3-4-8-19(17)22/h3-13,20H,1-2H3,(H,24,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLCNFDFYONHOQC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)C(C2=CN=CC=C2)NC(=O)C3=CC=CC=C3F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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